C12E5 is used in studies related to biological membranes and cell biology. Its ability to form multilamellar vesicles makes it a valuable tool. These vesicles mimic the structure of cell membranes and can be used to study various cellular processes, such as membrane transport and protein-lipid interactions. A study published in the journal Colloids and Surfaces A: Physicochemical and Engineering Aspects demonstrates the formation of multilamellar vesicles from a 40wt% solution of C12E5 dissolved in D2O under shear rate [Source: Colloids and Surfaces A: Physicochemical and Engineering Aspects, Multilamellar vesicle formation and characterization of C12E5 nonionic surfactant in D2O, ].
C12E5's surfactant properties make it a potential candidate in drug delivery research. Surfactants can improve the solubility and bioavailability of drugs, making them more effective. Studies explore the use of C12E5 in formulations for topical and transdermal drug delivery [Source: Journal of Colloid and Interface Science, Design of Nanostructured Lipid Carriers using Pentaethylene Glycol Monododecyl Ether (C12E5) for Topical and Transdermal Delivery of Curcumin, ].
Pentaethylene glycol monododecyl ether (C12E5) is a nonionic surfactant []. It is a synthetic compound obtained by the ethoxylation of dodecanol (lauryl alcohol) with five ethylene glycol units attached to a single dodecyl chain []. C12E5 finds application in various scientific research fields due to its ability to modify the properties of solutions and interact with biological systems [, ].
C12E5 has a linear molecular structure with two distinct parts:
The combination of these two parts allows C12E5 to act as a surfactant by lowering the surface tension of water and facilitating the interaction between polar and non-polar substances [].
C12E5 is synthesized through the ethoxylation reaction. Dodecanol reacts with ethylene oxide in the presence of a catalyst to form the final product [].
C12H25OH + 5C2H4O -> C12H25(OCH2CH2)5OH
Under extreme heat or in acidic/basic environments, C12E5 may decompose into its constituent parts, dodecanol and ethylene glycol.
C12E5 can participate in various reactions due to its functional groups. These include:
The primary mechanism of action of C12E5 is related to its surfactant properties. By lowering the surface tension of water, C12E5 can:
C12E5 can also interact with biomolecules through its hydrophilic head group, potentially influencing their activity or conformation []. However, the specific mechanisms require further investigation.
Corrosive;Irritant